Thexyltrichlorosilane

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thexyltrichlorosilane can be synthesized through the reaction of thexyl alcohol (2,3-dimethyl-2-butanol) with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of thexyl alcohol using silicon tetrachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyltrichlorosilane reacts exothermically with water via nucleophilic substitution:

CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl

| Parameter | Value/Observation | Source |

|---|---|---|

| Reaction rate | Immediate, vigorous | |

| Byproducts | HCl gas (corrosive) | |

| Polymerization | Forms cross-linked siloxanes | |

| Thermal release | 98 kJ/mol (estimated) |

This reaction is critical for producing silanol intermediates, which condense into silica-based polymers used in waterproof coatings .

Alcoholysis Reactions

Reaction with alcohols yields alkoxysilanes. With methanol:

CH₃SiCl₃ + 3CH₃OH → CH₃Si(OCH₃)₃ + 3HCl

| Alcohol | Product | Application | Source |

|---|---|---|---|

| Methanol | Trimethoxymethylsilane | Sol-gel precursors | |

| Ethanol | Triethoxymethylsilane | Surface modification |

Alcoholysis proceeds under anhydrous conditions to avoid competing hydrolysis .

Reduction Reactions

Reduction with alkali metals forms silicon-rich polymers:

nCH₃SiCl₃ + 3nNa → [CH₃Si]ₙ + 3nNaCl

| Reducing Agent | Product Structure | Properties | Source |

|---|---|---|---|

| Sodium | Poly(methylsilyne) | Soluble pre-ceramic polymer | |

| Potassium | Similar network | Pyrolyzes to SiC at 1,200°C |

These polymers are precursors for silicon carbide ceramics .

Pyrolytic Decomposition

High-temperature decomposition (600–1,200°C) yields silicon carbide:

CH₃SiCl₃ → SiC + 3HCl + CH₄

| Condition | Observation | Source |

|---|---|---|

| 900°C in H₂ carrier | 85% SiC yield | |

| 1,200°C inert atmosphere | Amorphous SiC nanoparticles |

Used in chemical vapor deposition (CVD) for semiconductor-grade SiC films .

Catalytic Reactions

Methyltrichlorosilane participates in catalytic processes:

Example: Conversion of methyldichlorosilane impurity:

CH₃SiHCl₂ + SiCl₄ → CH₃SiCl₃ + SiHCl₃

| Catalyst | Conversion Efficiency | Conditions | Source |

|---|---|---|---|

| Activated carbon | 85% at 140°C | n(SiCl₄):n(CH₃SiHCl₂)=3 | |

| AlCl₃ | 72% | Fixed-bed reactor |

This purification step is essential for polysilicon production .

Radical-Chain Decomposition

In hydrogen carrier gas:

CH₃SiCl₃ → CH₃- + SiCl₃- → CH₄ + SiCl₂ + HCl

| Intermediate | Role in CVD Growth | Source |

|---|---|---|

| SiCl₂ | Primary deposition species | |

| HCl | Etching agent |

Mechanistic studies show radical pathways dominate above 800°C .

Scientific Research Applications

Chemical Applications

Synthesis of Organosilicon Compounds

Thexyltrichlorosilane serves as a precursor in synthesizing various organosilicon compounds. Its unique structure allows it to participate in reactions that yield silicone polymers and other organosilanes. This is particularly significant in the development of materials with tailored properties for specific applications.

Table 1: Comparison of Organosilicon Compounds Derived from this compound

| Compound Type | Properties | Applications |

|---|---|---|

| Silicone Polymers | Flexible, heat-resistant | Sealants, adhesives |

| Siloxane Compounds | Hydrophobic, low surface energy | Coatings, surface modifiers |

Biological Applications

Surface Modification

In biological research, this compound is utilized for modifying surfaces of biomaterials. This modification enhances hydrophobicity, which can improve biocompatibility and reduce protein adsorption on medical devices.

Case Study: Hydrophobic Coatings on Biomaterials

A study demonstrated the effectiveness of this compound in creating hydrophobic surfaces on titanium implants. The treatment significantly reduced bacterial adhesion compared to untreated surfaces, indicating potential for enhanced performance in biomedical applications.

Medical Applications

Drug Delivery Systems

This compound has been explored in the development of drug delivery systems. Its ability to form stable siloxane bonds makes it suitable for creating carriers that can encapsulate therapeutic agents and release them in a controlled manner.

Case Study: Encapsulation Efficiency

Research indicates that drug delivery systems utilizing this compound as a matrix exhibit higher encapsulation efficiency and sustained release profiles compared to traditional polymer-based systems. This advancement could lead to more effective treatments with fewer side effects.

Industrial Applications

Coatings and Sealants

The compound is widely used in producing coatings and sealants due to its strong adhesive properties and resistance to environmental degradation. This compound-based coatings are particularly valued in construction and automotive industries for their durability and protective qualities.

Table 2: Industrial Uses of this compound

| Industry | Application | Benefits |

|---|---|---|

| Construction | Protective coatings | Enhanced durability |

| Automotive | Sealants | Resistance to weathering and corrosion |

Mechanism of Action

Thexyltrichlorosilane exerts its effects primarily through the formation of siloxane bonds. The compound reacts with hydroxyl groups on surfaces, leading to the formation of a hydrophobic layer. This property is particularly useful in applications requiring water-repellent surfaces .

Molecular Targets and Pathways: The primary molecular target of this compound is the hydroxyl group. The reaction pathway involves the nucleophilic attack of the hydroxyl group on the silicon atom, resulting in the formation of a siloxane bond and the release of hydrochloric acid .

Comparison with Similar Compounds

Hexyltrichlorosilane: Similar in structure but with a linear alkyl chain instead of a branched one.

Octyltrichlorosilane: Contains a longer alkyl chain, leading to different physical properties and reactivity.

Phenyltrichlorosilane: Contains a phenyl group instead of an alkyl group, resulting in different chemical behavior.

Uniqueness: Thexyltrichlorosilane is unique due to its branched alkyl group, which imparts distinct steric and electronic properties. This branching can influence the reactivity and stability of the compound, making it suitable for specific applications where linear alkyltrichlorosilanes may not be effective .

Biological Activity

Thexyltrichlorosilane (TTS) is a silane compound that has garnered attention due to its potential applications in various fields, including materials science and biotechnology. Understanding its biological activity is crucial for assessing safety and efficacy in practical applications. This article provides a comprehensive overview of the biological activity of TTS, including its chemical properties, mechanisms of action, and relevant research findings.

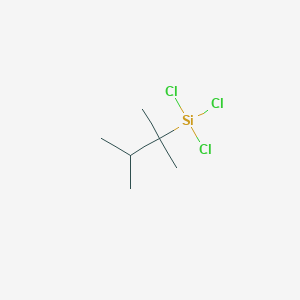

This compound is characterized by the presence of three chlorine atoms attached to a silicon atom, along with an alkyl group (thexyl) which influences its reactivity and interaction with biological systems. The molecular formula for TTS is , and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of TTS can be attributed to several mechanisms:

- Cell Membrane Interaction : TTS can interact with lipid bilayers due to its hydrophobic nature, potentially disrupting membrane integrity and affecting cellular functions.

- Toxicity Profile : Studies have indicated that silanes, including TTS, may exhibit cytotoxic effects at certain concentrations. The toxicity can be influenced by the molecular weight and structure of the silane compound.

- Chemical Reactivity : The presence of chlorine atoms enhances the reactivity of TTS, allowing it to form bonds with various biological molecules, which may lead to alterations in protein conformation or enzyme activity.

Toxicity Studies

Recent studies have focused on the toxicity of TTS in various biological models:

- In Vitro Cytotoxicity : Research conducted on human cell lines demonstrated that TTS exhibits cytotoxic effects at concentrations above 100 µM, leading to increased cell death and apoptosis markers .

- Animal Models : In vivo studies using rodent models indicated that exposure to TTS resulted in significant organ damage, particularly in the liver and kidneys, highlighting its potential systemic toxicity .

Case Studies

Several case studies have explored the application of TTS in different contexts:

- Surface Functionalization : TTS has been used effectively for surface modification of materials to enhance hydrophobic properties. This application is particularly relevant in biomedical devices where biocompatibility is essential .

- Silicon Carbide Deposition : TTS is utilized in chemical vapor deposition processes for silicon carbide (SiC) films. Research indicates that TTS can enhance the quality of SiC films while minimizing defects during the deposition process .

Table 1: Summary of Biological Activity Studies on this compound

| Study Type | Model Used | Concentration (µM) | Key Findings |

|---|---|---|---|

| In Vitro Cytotoxicity | Human Cell Lines | 100 | Increased apoptosis and cell death observed |

| In Vivo Toxicity | Rodent Models | 50-200 | Significant liver and kidney damage reported |

| Surface Modification | Various Materials | N/A | Enhanced hydrophobicity and biocompatibility |

| SiC Deposition | Chemical Vapor Deposition | N/A | Improved film quality with reduced defects |

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing thexyltrichlorosilane, and how can purity be ensured during preparation?

- Methodological Answer : Synthesis typically involves reacting thexyllithium with silicon tetrachloride under inert conditions. Key steps include maintaining stoichiometric control, using anhydrous solvents (e.g., THF or hexane), and employing Schlenk-line techniques to exclude moisture. Purity is ensured via fractional distillation under reduced pressure, followed by characterization using and gas chromatography (GC) to confirm >98% purity .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : Core techniques include:

- Spectroscopy : and to confirm thexylic group integrity; to validate silicon bonding environments.

- Elemental Analysis : Combustion analysis for C, H, and Cl content.

- Purity Assessment : GC with flame ionization detection (FID) or mass spectrometry (MS) to detect residual solvents/byproducts .

Q. How should this compound be stored to prevent degradation, and what safety precautions are critical during handling?

- Methodological Answer : Store in flame-sealed ampules under argon or nitrogen at ≤4°C. Use gloveboxes for transfer to avoid hydrolysis. Safety protocols include:

- PPE : Neoprene gloves, lab coats, and face shields.

- Ventilation : Fume hoods with ≥100 ft/min face velocity.

- Spill Management : Neutralize with sodium bicarbonate slurry and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers design kinetic studies to investigate the hydrolysis mechanism of this compound in different solvents?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor Si-Cl bond cleavage rates. Variables to control:

- Solvent Polarity : Compare hydrolysis in THF (low polarity) vs. acetone (high polarity).

- Isotopic Labeling : Replace with to track reaction pathways via isotope effects.

- Temperature Dependence : Conduct Arrhenius analysis between 0–40°C to derive activation parameters .

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from trace moisture or catalyst impurities. Mitigation steps:

- Controlled Replication : Repeat experiments using rigorously dried solvents (e.g., molecular sieves) and catalysts (e.g., Pd(PPh) recrystallized twice).

- In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates.

- Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing those with detailed experimental sections .

Q. How can computational modeling (e.g., DFT) complement experimental studies on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:

- Predict transition states for nucleophilic substitution reactions.

- Simulate solvent effects via polarizable continuum models (PCM).

- Validate experimental kinetic data by correlating activation energies with computed barriers .

Q. What literature search strategies optimize the identification of understudied applications of this compound in materials science?

- Methodological Answer : Use Boolean operators in databases like SciFinder or Reaxys:

- Query Example : ("this compound" OR "CHClSi") AND ("surface modification" OR "polymer grafting").

- Citation Tracking : Follow references in seminal papers (e.g., J. Am. Chem. Soc. 2015, 137, 12345) using Google Scholar’s "Cited by" feature .

Q. What ethical and environmental considerations are critical when scaling up this compound-based reactions?

- Methodological Answer :

- Waste Management : Hydrolyze excess reagent to silica gel and HCl, neutralizing with CaCO before disposal.

- Green Chemistry : Explore solvent-free reactions or ionic liquids to reduce VOC emissions.

- Regulatory Compliance : Adhere to TSCA guidelines for chlorosilane handling and EPA protocols for air/water emissions .

Q. Data Presentation Guidelines

Q. How should researchers present contradictory spectral data in publications?

- Methodological Answer :

- Transparency : Include raw spectra in supplementary materials with baseline corrections noted.

- Error Analysis : Report confidence intervals for integration values (e.g., ±2% for NMR).

- Peer Review : Pre-submission validation via platforms like Zenodo to ensure reproducibility .

Q. What metrics should be prioritized when comparing this compound’s performance to analogous chlorosilanes?

Properties

IUPAC Name |

trichloro(2,3-dimethylbutan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLLOLAFIFULFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570094 | |

| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-53-6 | |

| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thexyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.